2-(4-chlorophenoxy)-4H-3,1-benzothiazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenoxy)-4H-3,1-benzothiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNOS/c15-11-5-7-12(8-6-11)17-14-16-13-4-2-1-3-10(13)9-18-14/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWJCCAWNZJBBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N=C(S1)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for Constructing the 4H-3,1-Benzothiazine Core Structure
The 4H-3,1-benzothiazine ring system is a significant heterocyclic motif, and various methods have been developed for its synthesis. These strategies often leverage readily available ortho-substituted benzene (B151609) precursors.
One of the most fundamental and versatile methods for constructing benzothiazine and related benzothiazole (B30560) rings involves the condensation of 2-aminobenzenethiol with various electrophilic partners. mdpi.comresearchgate.net This approach utilizes the nucleophilicity of both the amino and thiol groups to react with molecules containing two electrophilic sites or a single reactive site that promotes subsequent cyclization.
Common reactants for condensation with 2-aminobenzenethiol include:
β-Diketones and β-Ketoesters: The reaction with 1,3-dicarbonyl compounds can lead to the formation of substituted benzothiazines. researchgate.net For instance, the condensation of 2-aminobenzenethiol with acetylacetone (B45752) has been shown to yield 1-(3-methyl-4H-benzo nih.govnih.govthiazin-2-yl) ethenone. nih.gov
Carboxylic Acids and Derivatives: The direct condensation of 2-aminobenzenethiol with carboxylic acids, often promoted by dehydrating agents like polyphosphoric acid (PPA), is a common route to 2-substituted benzothiazoles and can be adapted for benzothiazines. mdpi.comnih.gov The use of more reactive derivatives such as acyl chlorides or esters can also facilitate this transformation. mdpi.com
Aldehydes and Ketones: Condensation with aldehydes or ketones typically forms a benzothiazoline (B1199338) intermediate, which can then be oxidized to the corresponding benzothiazole or rearranged to a benzothiazine under specific conditions. mdpi.comresearchgate.net
The general mechanism involves an initial nucleophilic attack by the amino group on a carbonyl carbon, followed by an intramolecular reaction of the thiol group to close the ring.
Table 1: Examples of Condensation Reactions for Benzothiazine Synthesis
| Starting Materials | Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|
| 2-Aminobenzenethiol, Acetylacetone | Methanol, RT | 1,4-Benzothiazine derivative | nih.gov |
| 2-Aminobenzenethiol, Styrene | NBS, CPB (aq.) | 2-Aryl-1,4-benzothiazine | nih.gov |
Intramolecular cyclization is a powerful strategy that involves forming the heterocyclic ring from a pre-assembled linear precursor already containing all the necessary atoms. This method offers excellent control over the final structure.
A prevalent approach begins with the synthesis of a thiobenzanilide (B1581041) or a related thiourea (B124793) intermediate. nih.govresearchgate.netresearchgate.net For example, new 2-aryl-4H-3,1-benzothiazine compounds have been synthesized from 2-aminobenzyl alcohols via thiobenzanilide intermediates, which are then converted to the final fused ring system through an endocyclization process. nih.govresearchgate.net
Another well-established intramolecular route involves the cyclization of 2-thioureido derivatives of benzoic acids or their esters. researchgate.net A versatile sequence involves the reaction of iminophosphoranes with carbon disulfide (CS₂) to produce isothiocyanates. These intermediates react with secondary amines to generate thioureas, which can be transformed into 4H-3,1-benzothiazines via intramolecular nucleophilic substitution. beilstein-journals.org
Table 2: Intramolecular Cyclization Approaches to 4H-3,1-Benzothiazines
| Precursor Type | Cyclization Condition | Key Transformation | Reference |
|---|---|---|---|
| Thiobenzanilide | Thermal or Acid-catalyzed | Endocyclization | nih.gov, researchgate.net |
| Thiourea Intermediate | K₂CO₃, CH₃CN, reflux | Intramolecular Nucleophilic Substitution | beilstein-journals.org |
Modern synthetic chemistry increasingly employs metal catalysts and nanocatalysts to improve efficiency, yield, and reaction conditions. While specific examples for 2-(4-chlorophenoxy)-4H-3,1-benzothiazine are scarce, the synthesis of related benzothiazines has benefited from such approaches.
Copper-catalyzed reactions, for instance, have been used for C–N and C–S bond formation, which are the key steps in constructing the benzothiazine core. beilstein-journals.org Similarly, palladium-catalyzed cross-coupling reactions can be envisioned for constructing complex precursors prior to cyclization. Nanocatalysts, such as magnetically separable copper oxide nanoparticles, have been reported for related heterocyclic syntheses, offering advantages like catalyst reusability and environmentally benign conditions. nih.gov These catalytic systems can facilitate reactions under milder conditions than traditional methods, often leading to higher yields and cleaner product profiles.
Methodologies for Introducing the 4-Chlorophenoxy Moiety
Once the 4H-3,1-benzothiazine core is established or during its formation, the 4-chlorophenoxy group must be introduced at the C2 position.
The most direct and plausible method for installing the 4-chlorophenoxy group is through a nucleophilic substitution reaction. This strategy requires a 4H-3,1-benzothiazine derivative with a suitable leaving group at the 2-position, such as a halogen (e.g., -Cl) or an alkylthio group (e.g., -SMe).
The synthesis of 2-alkylthio-4H-3,1-benzothiazin-4-ones has been achieved from anthranilic acid. researchgate.net The alkylthio group at the 2-position is known to be a viable leaving group that can be displaced by various nucleophiles. researchgate.net In a proposed synthesis, a 2-alkylthio-4H-3,1-benzothiazine could be treated with sodium or potassium 4-chlorophenoxide. The phenoxide anion would act as the nucleophile, displacing the alkylthio group to form the desired ether linkage.
Step 1 (Precursor Synthesis): Formation of a 2-(methylthio)-4H-3,1-benzothiazine.
Step 2 (Substitution): Reaction of the precursor with 4-chlorophenol (B41353) in the presence of a base (e.g., NaH, K₂CO₃) to generate the phenoxide nucleophile, which then displaces the methylthio group.
This approach is common in heterocyclic chemistry for the synthesis of 2-aryloxy derivatives.
While less direct for forming an ether bond, acylation reactions can be employed in a multi-step process to introduce the desired moiety. This could involve using a reagent that already contains the 4-chlorophenoxy group.
One hypothetical route involves the condensation of 2-aminobenzenethiol with an imidoyl chloride, such as N-aryl-(4-chlorophenoxy)acetimidoyl chloride. The reaction would form the C-N bond and incorporate the entire side chain, followed by cyclization involving the thiol group to form the benzothiazine ring. The mechanism for a similar condensation of 2-aminothiophenol (B119425) with carboxylic acids involves the formation of an intermediate that undergoes intramolecular ring-closure. mdpi.com
Alternatively, 2-aminobenzyl alcohol could be acylated with a derivative of 4-chlorophenoxyacetic acid, such as (4-chlorophenoxy)acetyl chloride. The resulting amide would then need to undergo further chemical transformation to convert the benzylic alcohol into a suitable group for cyclization with the sulfur atom, ultimately forming the 4H-3,1-benzothiazine ring. Such multi-step sequences, while more complex, offer flexibility in assembling the target molecule.
Advanced Synthetic Protocols for Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of the this compound core can be achieved through sophisticated protocols that offer efficiency and structural diversity. These methods include multi-component reactions and strategic ring transformations.
Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step. For the synthesis of the related 2-amino-4H-3,1-benzothiazin-4-one scaffold, a rapid and effective mechanochemical method has been developed. organic-chemistry.org This solvent-assisted grinding technique utilizes N-substituted anthranilic acid derivatives, 2,4,6-trichloro-1,3,5-triazine (TCT), and catalytic triphenylphosphine (B44618) to achieve cyclodehydration. organic-chemistry.org This approach is noted for its minimal solvent use, reliance on inexpensive reagents, and excellent yields. organic-chemistry.org
Another relevant MCR strategy involves a one-pot reaction to produce benzothiazin-4-ones from thiosalicylic acid, various aldehydes, and amines in toluene. nih.gov Although this yields the 1,3-benzothiazine isomer, the principles of combining multiple building blocks in a single operation are central to the efficient generation of diverse heterocyclic libraries.
| Reactant 1 | Reactant 2 | Reactant 3 | Resulting Core Structure | Reference |
|---|---|---|---|---|
| N-substituted anthranilic acid derivative | 2,4,6-trichloro-1,3,5-triazine | Triphenylphosphine (catalyst) | 2-Amino-4H-3,1-benzothiazin-4-one | organic-chemistry.org |
| Thiosalicylic acid | Aldehyde (aliphatic or aromatic) | Amine | 2,3-dihydro-4H-benzo[e] nih.govcbijournal.comthiazin-4-one | nih.gov |
The synthesis of novel heterocyclic structures can also proceed through reactions involving the cleavage and rearrangement of existing rings. The 1,4-benzothiazine moiety, for instance, is known to undergo ring contraction to yield 1,3-benzothiazole derivatives when subjected to nucleophiles. beilstein-journals.org This transformation involves the cleavage of a sulfur-carbon bond within the 1,4-benzothiazine ring, followed by an intramolecular cyclization to form the more stable five-membered benzothiazole ring. beilstein-journals.org
Similarly, access to the 4H-benzo[b] nih.govresearchgate.netthiazine (B8601807) 1,1-dioxide scaffold has been achieved via the ring contraction of 2,5-dihydrobenzo[f] nih.govbeilstein-journals.orgresearchgate.netthiadiazepine 1,1-dioxides. eurjchem.com These examples highlight how molecular reorganization of larger or isomeric ring systems can serve as a powerful tool for generating benzothiazine derivatives that might be difficult to access through direct cyclization.
| Starting Heterocycle | Reaction Type | Product | Reference |
|---|---|---|---|
| 3-aroylpyrrolo[2,1-c] nih.govresearchgate.netbenzothiazine-1,2,4-triones | Nucleophile-induced ring contraction | pyrrolo[2,1-b] nih.govcbijournal.combenzothiazoles | beilstein-journals.org |
| 2,5-Dihydrobenzo[f] nih.govbeilstein-journals.orgresearchgate.netthiadiazepine 1,1-dioxides | Ring Contraction | 4H-Benzo[b] nih.govresearchgate.netthiazine 1,1-dioxides | eurjchem.com |
Structure Activity Relationship Sar Studies
Correlations of Structural Modifications with Observed Biological Responses
The therapeutic efficacy of compounds based on the 4H-3,1-benzothiazine scaffold is intricately linked to their molecular architecture. The substitution pattern on both the heterocyclic ring system and its appendages plays a crucial role in defining the compound's interaction with biological targets.
Impact of the Phenoxy Group and its Substituents on Bioactivity
The 2-phenoxy group serves as a critical component for interaction with biological targets. The nature and position of substituents on this phenyl ring can dramatically alter the compound's potency and selectivity. In the parent compound, a chlorine atom is present at the para-position (position 4).
The following table illustrates the general impact of phenoxy ring substitutions on the bioactivity of related heterocyclic compounds, which can provide insights into the SAR of the target compound.
| Substituent at para-position | General Impact on Bioactivity (in related series) |
| -Cl | Often enhances activity (e.g., antimicrobial, antiproliferative) |
| -Br | Similar to chloro, can enhance activity |
| -F | Can improve metabolic stability and binding affinity |
| -CH3 | May increase lipophilicity, variable effect on activity |
| -OCH3 | Can alter electronic properties and hydrogen bonding potential |
Computational and Chemoinformatic Approaches to SAR Elucidation
To further understand the structural requirements for biological activity and to guide the design of more potent analogs, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are employed.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For classes of compounds like benzothiazines, 3D-QSAR models have been developed to predict their activity against various targets, such as cancer cell lines. nih.gov
A typical 3D-QSAR study on 2-(4-chlorophenoxy)-4H-3,1-benzothiazine analogs would involve:
Building a Dataset: Synthesizing a series of analogs with variations on the benzothiazine and phenoxy rings.
Biological Testing: Evaluating the biological activity (e.g., IC50 values for enzyme inhibition or cell growth) of all compounds in the series.
Molecular Modeling: Generating 3D structures of the compounds and aligning them based on a common scaffold.
Calculating Descriptors: Computing steric and electrostatic fields around the molecules.
Model Generation: Using statistical methods like Partial Least Squares (PLS) to create a model that correlates the descriptor fields with biological activity.
The resulting QSAR model can be visualized with contour maps, indicating regions where steric bulk or specific electronic properties (positive or negative) are predicted to increase or decrease activity. For example, a QSAR model for anti-HIV benzothiazinimines highlighted the importance of electrostatic and steric field descriptors for their biological potential. nih.gov
Pharmacophore Mapping and Validation
Pharmacophore mapping identifies the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for the this compound class would typically include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers.
For instance, a pharmacophore model developed for 1,4-benzothiazine derivatives as inhibitors for colon cancer identified an aromatic ring, a hydrogen bond acceptor, and a hydrogen bond donor as crucial features. nih.gov Similarly, a study on benzothiazinimines with anti-HIV activity generated a pharmacophore hypothesis emphasizing the importance of aromaticity and hydrogen bond acceptors. nih.gov
Validation of a pharmacophore model is crucial and is typically performed by screening a database of known active and inactive compounds. A robust model should be able to distinguish between these two classes, thus serving as a reliable tool for virtual screening to identify new potential lead compounds before their synthesis.
Theoretical and Computational Chemistry Investigations
Molecular Geometry Optimization and Conformation Analysis
A fundamental step in computational analysis is determining the most stable three-dimensional structure of a molecule, known as geometry optimization. This process identifies the conformation with the lowest energy, which is crucial for understanding its physical and chemical behavior.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is often employed for geometry optimization and to calculate various molecular properties. For benzothiazine derivatives, DFT calculations, typically using a basis set like 6-31G(d), are performed to determine optimized bond lengths, bond angles, and dihedral angles, which define the molecule's shape. These theoretical values can then be compared with experimental data if available.
The Hartree-Fock (HF) method is another ab initio computational approach used to approximate the ground-state wavefunction and energy of a quantum many-body system. While generally considered less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are valuable for determining fundamental ground-state properties and can serve as a starting point for more advanced computational methods.
Electronic Structure and Reactivity Descriptors
Understanding the electronic structure of a molecule is key to predicting its reactivity. Computational methods provide several descriptors that offer insights into how a molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally indicates a more reactive molecule. For aromatic and heterocyclic compounds like benzothiazines, FMO analysis helps to predict the sites of electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. An MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack. For 2-(4-chlorophenoxy)-4H-3,1-benzothiazine, an MEP map would likely show negative potential around the oxygen, nitrogen, and chlorine atoms due to their high electronegativity, and positive potential around the hydrogen atoms.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. This analysis can quantify the stability of the molecule arising from these interactions, offering deeper insight into its electronic structure beyond the simple Lewis structure representation. For the target compound, NBO analysis could reveal interactions between the lone pairs of electrons on the heteroatoms and the antibonding orbitals of adjacent bonds.
Predictive Spectroscopic Property Computations
Computational quantum chemistry enables the prediction of various spectroscopic properties before a compound is synthesized or isolated. These theoretical spectra are invaluable for interpreting experimental results and confirming molecular structures.
The prediction of IR and NMR spectra is a common application of computational chemistry. Methodologies such as Density Functional Theory (DFT) are employed to calculate the vibrational frequencies (corresponding to IR peaks) and the chemical shifts of atomic nuclei (corresponding to NMR signals). For the broader class of 4H-1,4-benzothiazines, quantum chemical calculations using DFT with the 6-31G(d) basis set have been successfully used to find optimized molecular geometries and to correlate experimental and calculated values for parameters like 13C NMR chemical shifts. rsc.org The theoretical values for 1H NMR chemical shifts in these related studies showed good agreement with experimental data. rsc.org
While specific computational studies predicting the IR and NMR spectra for this compound are not extensively detailed in published literature, the established methodologies provide a framework for how such predictions would be made. The process involves optimizing the molecule's 3D structure to its lowest energy state and then calculating the vibrational modes and nuclear shielding tensors.
Table 1: Representative Theoretical Spectroscopic Prediction Methods
| Spectroscopic Technique | Computational Method | Predicted Parameters |
|---|---|---|
| Infrared (IR) | DFT (e.g., B3LYP/6-31G(d)) | Vibrational Frequencies (cm⁻¹) |
| Nuclear Magnetic Resonance (NMR) | GIAO-DFT | Chemical Shifts (ppm) |
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. These calculations can determine the maximum absorption wavelengths (λmax) and the oscillator strengths of these transitions. For related 1,4-benzothiazine compounds, their photophysical properties have been investigated using UV-Vis spectroscopy, often in conjunction with computational studies to understand their electronic behavior. rsc.org Although specific TD-DFT calculations for this compound are not available in the cited literature, this approach would be the standard for predicting its UV-Vis spectrum.
Molecular Dynamics and Docking Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein receptor. These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This modeling is essential for understanding the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand in the receptor's binding site.
While docking studies specifically for this compound have not been reported, research on structurally related benzothiazine isomers highlights potential biological targets:
Anticancer Targets: Derivatives of the 1,2-benzothiazine scaffold have been docked into the active site of Topoisomerase II, a recognized target for cancer therapy. nih.gov
Anti-inflammatory Targets: Novel 1,2-benzothiazine derivatives have been evaluated as anti-inflammatory agents through molecular docking with cyclooxygenase isoforms (COX-1 and COX-2). nih.gov
Antiviral Targets: The HIV integrase active site has been a target for docking studies of 4-Hydroxy-2H-benzo[e] nih.govnih.govthiazine (B8601807) derivatives. brieflands.com
Neurological Targets: 2,1-Benzothiazine derivatives have been investigated as inhibitors of monoamine oxidase A and B (MAO-A and MAO-B), which are targets for treating depression and neurodegenerative diseases. bohrium.com
These studies on related isomers suggest that enzymes like topoisomerases, cyclooxygenases, or monoamine oxidases could be potential biological targets for this compound. A typical docking study would involve preparing the 3D structure of the target protein and using a scoring function to evaluate the binding poses of the ligand within the active site.
Following the identification of the most likely binding pose, computational methods can predict the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). A lower binding energy indicates a more stable ligand-receptor complex and potentially higher potency.
For various benzothiazine derivatives, docking studies have successfully predicted their binding modes and relative affinities. For example, in studies of 2,1-benzothiazine analogues as MAO inhibitors, molecular docking was used to determine the interaction between the most potent compounds and the enzyme's active site, corroborating the in vitro results. bohrium.com Similarly, docking of 1,2-benzothiazine derivatives into the COX-2 active site helped to rationalize their selectivity. nih.gov These simulations reveal key amino acid residues that interact with the ligand, providing a structural basis for its activity and a guide for future molecular design.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
In Vitro Biological Evaluation and Mechanistic Studies
Assessment of Antimicrobial Activities
Derivatives of the benzothiazine family have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi. researchgate.netresearchgate.net The nature and position of substituents on the benzothiazine and aryl rings play a crucial role in determining the potency and spectrum of antimicrobial activity.
Studies on various benzothiazine isomers have shown that these compounds can exert inhibitory effects against Gram-positive bacteria. For instance, a series of 1,2-benzothiazine derivatives demonstrated activity against Bacillus subtilis and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 600 µg/mL. nih.govresearchgate.net In some cases, specific substitutions, such as a hydrogen atom on the thiazine (B8601807) ring nitrogen and a para-substituted methyl, chloro, or bromo group on the benzoyl moiety, were associated with higher activity. nih.govresearchgate.net Other research on 1,2-benzothiazine 1,1-dioxide derivatives also confirmed activity against Staphylococcus aureus and Enterococcus faecalis. nih.govmdpi.com One particularly potent compound from this class exhibited a MIC value as low as 0.00975 mg/mL against S. aureus. nih.govmdpi.com However, research focusing specifically on the antibacterial properties of 2-aryl-4H-3,1-benzothiazines is less common in the available literature.
In contrast to the variable antibacterial results, certain 2-aryl-4H-3,1-benzothiazine derivatives have demonstrated significant antifungal properties. A study on 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines revealed a strong antifungal effect against a panel of moulds, yeasts, and dermatophytes. researchgate.net The Minimal Inhibitory Concentration (MIC) values for these compounds were particularly potent against dermatophytes, with values ranging from 0.49 to 7.8 µg/mL. researchgate.net The activity against yeasts and moulds such as Candida albicans and Aspergillus fumigatus was also noteworthy. researchgate.net
| Compound | Trichophyton mentagrophytes | Candida albicans | Aspergillus fumigatus |
|---|---|---|---|
| Derivative 1 | 0.49 | >31.2 | >31.2 |
| Derivative 2 | 0.98 | 3.9 | 15.6 |
| Derivative 3 | 7.8 | >31.2 | >31.2 |
The precise molecular mechanisms underlying the antimicrobial action of 4H-3,1-benzothiazines are not yet fully elucidated. Research into the mechanisms of related heterocyclic compounds, such as benzothiazoles, has suggested several potential targets, including DNA gyrase and peptide deformylase, which are essential for bacterial survival. nih.gov However, it is important to note that benzothiazoles are structurally distinct from benzothiazines. Therefore, it cannot be assumed that they share the same mechanism of action. Further investigation is required to determine the specific cellular pathways disrupted by 2-aryl-4H-3,1-benzothiazine derivatives in microbial pathogens.
Investigation of Anticancer/Antiproliferative Effects (in vitro cellular assays)
The 2-aryl-4H-3,1-benzothiazine scaffold has been a subject of significant interest in the search for new anticancer agents. nih.gov In vitro studies have confirmed that these compounds can exhibit potent cytotoxic effects against various human cancer cell lines. nih.govresearchgate.net
A systematic evaluation of a series of 2-aryl-4H-3,1-benzothiazines demonstrated significant antiproliferative activity against a panel of four human cancer cell lines: HCV29T (bladder cancer), SW707 (colorectal adenocarcinoma), A549 (lung carcinoma), and T47D (breast ductal carcinoma). nih.govresearchgate.net The cytotoxic potency, expressed as the ID50 value (the concentration that inhibits cell proliferation by 50%), was found to be highly dependent on the substitution patterns on both the aryl and benzothiazine rings. researchgate.net
Notably, several derivatives exhibited greater potency than the conventional chemotherapy drug cisplatin (B142131) in comparative assays. nih.govresearchgate.net For example, compounds bearing a chlorine atom in the benzothiazine ring showed a significantly high effect against HCV29T bladder cancer cells. researchgate.net Another study focused on 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines reported that the most active compound in their series met the established criteria for new anticancer substances (ID50 ≤ 4 µg/mL) when tested against the T47D breast cancer line. researchgate.net
| Compound (Substituents) | HCV29T (Bladder) | SW707 (Colorectal) | A549 (Lung) | T47D (Breast) |
|---|---|---|---|---|
| Derivative A (unsubstituted) | >30 | 1.8 | >30 | 1.5 |
| Derivative B (7-Cl) | 0.9 | >30 | >30 | >30 |
| Derivative C (2'-Cl) | >30 | 2.4 | >30 | >30 |
| Derivative D (7-Cl, 2'-CH3) | 0.8 | >30 | >30 | >30 |
| Cisplatin (Reference) | 1.2 | 3.8 | 2.5 | 4.5 |
Modulation of Cellular Proliferation and Cell Cycle Distribution
Derivatives of the 4H-3,1-benzothiazine core structure have demonstrated significant antiproliferative properties in various in vitro studies. The cytotoxic potential of these compounds has been evaluated against multiple human cancer cell lines, with some derivatives showing efficacy comparable to or greater than established chemotherapy agents like cisplatin. nih.govresearchgate.net
The antiproliferative activity of 2-aryl-4H-3,1-benzothiazines has been systematically investigated. nih.gov In one study, a series of these compounds were tested against four human cancer cell lines: bladder cancer (HCV29T), colorectal adenocarcinoma (SW707), non-small cell lung carcinoma (A549), and breast cancer (T47D). researchgate.net The results, expressed as ID₅₀ values (the concentration required to inhibit cell proliferation by 50%), indicated that the cytotoxic effect is highly dependent on the substitution patterns on the aryl rings. researchgate.net For instance, compounds featuring a chlorine atom in the benzothiazine ring exhibited the highest activity against the HCV29T cell line. researchgate.net Similarly, another study confirmed the antiproliferative effects of 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazine derivatives against the human breast cancer T47D cell line. researchgate.net
In a separate investigation, a series of 1,4-benzothiazin-3-one derivatives were synthesized and assessed for their cytotoxic effects against the MCF-7 human breast cancer cell line. nih.gov All tested compounds showed effective growth inhibition, with IC₅₀ values ranging from 1.29 µM to 5.19 µM, which were notably more potent than the standard drug, 5-fluorouracil (B62378) (IC₅₀ = 7.79 µM). nih.gov
While direct studies on the cell cycle distribution for 2-(4-chlorophenoxy)-4H-3,1-benzothiazine are limited, research on the structurally related 2-aryl-4H-3,1-benzoxazin-4-ones has shown that these molecules can induce significant alterations in cell cycle progression in P388 leukemia cells, suggesting a potential mechanism for their cytotoxic effects. nih.gov
| Compound Class | Specific Derivative | Cell Line | Activity (IC₅₀/ID₅₀ in µM) | Reference |
|---|---|---|---|---|
| 1,4-Benzothiazin-3-one | Compound 2c | MCF-7 (Breast) | 1.29 | nih.gov |
| 1,4-Benzothiazin-3-one | Compound 2b | MCF-7 (Breast) | 1.37 | nih.gov |
| 1,4-Benzothiazin-3-one | Compound 2a | MCF-7 (Breast) | 2.26 | nih.gov |
| Reference Drug | 5-Fluorouracil | MCF-7 (Breast) | 7.79 | nih.gov |
| 2-Aryl-4H-3,1-benzothiazine | Various Derivatives | T47D (Breast) | Activity comparable to cisplatin | nih.govresearchgate.net |
Identification of Specific Molecular Targets and Pathways
Research into the mechanisms underlying the biological activities of benzothiazine derivatives has identified several specific molecular targets and pathways.
For their anticancer effects, molecular docking studies on 1,4-benzothiazin-3-one derivatives have suggested that they bind to the catalytic pocket of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase. nih.gov This interaction indicates that the antiproliferative activity of these compounds may be mediated through the inhibition of angiogenesis signaling pathways. nih.gov Further in silico and in vitro analyses of 2,3-disubstituted-1,4-benzothiazines in lung cancer cells revealed a potential anti-inflammatory component to their anticancer activity. rjeid.com These compounds were found to downregulate various pro-inflammatory genes, including IL-1α, IL-1β, IL-6, vimentin, COX-2, IL-8, and TNF-α. rjeid.com Molecular docking pointed to a particularly strong binding affinity for Interleukin-8 (IL-8), suggesting it as a key molecular target. rjeid.com
In the context of neurodegenerative diseases, certain 4H-3,1-benzothiazin-4-one derivatives have been identified as dual-acting agents, functioning as both adenosine (B11128) A₂A receptor (A₂AAR) antagonists and monoamine oxidase B (MAO-B) inhibitors. researchgate.net This dual inhibition is considered a promising strategy for the management of Parkinson's disease. researchgate.net
The anti-inflammatory mechanisms of the structurally analogous 2H-1,4-benzoxazin-3(4H)-one derivatives have been linked to the activation of the Nrf2-HO-1 signaling pathway. frontiersin.org This pathway is a critical cellular defense mechanism against oxidative stress, and its activation by these compounds leads to reduced production of reactive oxygen species (ROS) and subsequent alleviation of microglial inflammation. frontiersin.org
Anti-inflammatory Research (in vitro studies)
The anti-inflammatory potential of the benzothiazine scaffold has been explored through various in vitro models, focusing on the inhibition of key inflammatory mediators and pathways.
Cyclooxygenases (COX-1 and COX-2) are pivotal enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins. The ability of benzothiazine derivatives to inhibit these enzymes is a key indicator of their anti-inflammatory potential. Studies on 1,2-benzothiazine derivatives have demonstrated their capacity to inhibit both COX-1 and COX-2 isoforms, with some compounds showing a degree of selectivity for COX-2. nih.gov Furthermore, research on 1,4-benzothiazines has shown that these compounds can effectively downregulate the expression of the COX-2 gene in lung cancer cells, providing another mechanism for their anti-inflammatory action beyond direct enzyme inhibition. rjeid.com
Pro-inflammatory cytokines play a central role in orchestrating the inflammatory response. The ability of benzothiazine derivatives to modulate the expression of these signaling molecules has been confirmed in vitro. In studies using inflamed cells, 1,2-benzothiazine derivatives were shown to alter the mRNA expression of various cytokines. nih.gov Similarly, 1,4-benzothiazine derivatives have been found to significantly decrease the transcription levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells, a model for neuroinflammation. frontiersin.org This downregulation of cytokine production at the genetic level highlights a significant mechanism for the anti-inflammatory effects of this class of compounds. rjeid.comfrontiersin.org
Oxidative stress is intrinsically linked with inflammation. The antioxidant capacity of benzothiazine derivatives is commonly assessed using in vitro assays that measure their ability to scavenge free radicals. Standard methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov
Studies on various 4H-1,4-benzothiazine derivatives have demonstrated moderate to good antioxidant activity in the DPPH assay. Research has indicated that the chemical structure, particularly the presence of halogen groups like chlorine or bromine, can significantly enhance the radical scavenging activity of these compounds. The antioxidant potential is considered a beneficial property that complements the direct anti-inflammatory actions of these molecules by helping to mitigate the oxidative damage associated with inflammatory conditions. nih.gov
Enzyme Inhibition Studies of this compound Derivatives
Derivatives of 4H-3,1-benzothiazin-4-one, a class closely related to the title compound, have been evaluated as inhibitors against a diverse panel of enzymes, revealing their potential as targeted therapeutic agents. osi.lv5.179.29researchgate.net
One area of significant findings is in the inhibition of proteases. nih.gov For example, 2-(N-Cyclohexyl-N-methylamino)-4H-3,1-benzothiazin-4-one was identified as a selective inhibitor of human cathepsin L. nih.gov Additionally, 2-alkylthio derivatives such as 2-(methylthio)- and 2-(ethylthio)-4H-3,1-benzothiazin-4-one were found to be inhibitors of human leukocyte elastase (HLE), with IC₅₀ values in the low micromolar range. nih.gov
In the field of neurodegenerative disorders, as previously mentioned, benzothiazinones have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). researchgate.net For instance, 2-(3-chlorophenoxy)-N-(4-oxo-4H-3,1-benzothiazin-2-yl)acetamide was reported as a novel and potent MAO-B inhibitor with an IC₅₀ value in the nanomolar range. researchgate.net Furthermore, a series of 2,3-dihydro-4H-benzo[e] 5.179.29nih.govthiazin-4-one derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme target in Alzheimer's disease. nih.gov The most active compound from this series demonstrated an IC₅₀ of 8.48 µM against AChE from rat cortex. nih.gov
| Compound Class | Specific Derivative | Target Enzyme | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| 2-Amino-4H-3,1-benzothiazin-4-one | 2-(N-Cyclohexyl-N-methylamino) derivative | Human Cathepsin L | Selective Inhibition | nih.gov |
| 2-Alkylthio-4H-3,1-benzothiazin-4-one | 2-(Methylthio) derivative (5i) | Human Leukocyte Elastase (HLE) | 6.2 µM | nih.gov |
| 2-Alkylthio-4H-3,1-benzothiazin-4-one | 2-(Ethylthio) derivative (5j) | Human Leukocyte Elastase (HLE) | 3.5 µM | nih.gov |
| 4H-3,1-Benzothiazin-4-one | 2-(3-chlorophenoxy)-N-(4-oxo-4H-3,1-benzothiazin-2-yl)acetamide | Human MAO-B | 1.63 nM | researchgate.net |
| 2,3-dihydro-4H-benzo[e] 5.179.29nih.govthiazin-4-one | 2-(4-nitrophenyl)-3-(3-(piperidin-1-yl)propyl) derivative (5Bd) | Acetylcholinesterase (AChE) | 8.48 µM (rat cortex) | nih.gov |
Monoamine Oxidase B (MAO-B) Inhibition
The 4H-3,1-benzothiazin-4-one scaffold has been identified as a promising framework for the development of inhibitors targeting monoamine oxidase B (MAO-B), an enzyme implicated in the degradation of neurotransmitters and relevant to neurodegenerative disorders. nih.gov While specific inhibitory data for 2-(4-chlorophenoxy)-4H-3,1-benzothiazin-4-one is not extensively detailed, related benzothiazinone derivatives have demonstrated significant potential. nih.gov Studies on structurally analogous compounds, such as 2H-1,4-benzothiazin-3(4H)-ones, have shown potent and selective MAO-B inhibition, with some derivatives exhibiting IC₅₀ values in the low nanomolar range. nih.gov For instance, certain substituted 2H-1,4-benzothiazin-3(4H)-ones have registered IC₅₀ values for MAO-B as low as 0.0027 µM. nih.gov This suggests that the benzothiazine core is a viable pharmacophore for potent interaction with the MAO-B enzyme.
Table 1: MAO-B Inhibitory Activity of Related Benzothiazinone Derivatives
| Compound Class | Specific Derivative Example | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) |
|---|---|---|---|
| 2H-1,4-Benzothiazin-3(4H)-ones | Derivative 1b | 0.0027 | - |
| 2H-1,4-Benzothiazin-3(4H)-ones | Derivative 1c | 0.0082 | - |
| 2H-1,4-Benzothiazin-3(4H)-ones | Derivative 1d | 0.0096 | 0.714 |
| 2H-1,4-Benzothiazin-3(4H)-ones | Derivative 1h | 0.0041 | - |
Data sourced from a study on 2H-1,4-benzothiazin-3(4H)-ones, which are structural isomers of the 4H-3,1-benzothiazin-4-one class. nih.gov
Adenosine Receptor Antagonism (e.g., A₂AAR, A₃AR)
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
An extensive review of published studies reveals a lack of investigation into the 2-phenoxy-4H-3,1-benzothiazin-4-one chemical class for inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While other isomers and derivatives of benzothiazine have been explored as potential cholinesterase inhibitors, this specific scaffold does not appear to have been evaluated for this biological target. nih.gov
Matriptase-2 Inhibition Studies
Matriptase-2 is a transmembrane serine protease primarily located in the liver. semanticscholar.org The 4H-3,1-benzothiazin-4-one scaffold has been included in focused screening campaigns to identify inhibitors of this enzyme. nih.govresearchgate.netresearchgate.net In these studies, several compounds from a screening library were identified as active. nih.govresearchgate.net However, the most potent inhibitors from this class typically featured basic side chains at other positions of the heterocyclic skeleton, such as position 6, rather than a phenoxy group at position 2. researchgate.netresearchgate.net Consequently, there is no specific data indicating that 2-(4-chlorophenoxy)-4H-3,1-benzothiazin-4-one is an inhibitor of matriptase-2.
Inhibition of Specific Proteases and Esterases (e.g., Cathepsin L, Human Leukocyte Elastase)
The inhibitory activity of 4H-3,1-benzothiazin-4-ones against serine and cysteine proteases is highly dependent on the substituent at the 2-position of the heterocyclic ring. nih.govnih.gov
Cathepsin L: Studies have shown that 2-amino-substituted 4H-3,1-benzothiazin-4-ones can be effective and selective inhibitors of human cathepsin L. For example, 2-(N-Cyclohexyl-N-methylamino)-4H-3,1-benzothiazin-4-one was noted for its remarkable inhibitory capacity against this enzyme. nih.gov This indicates the potential for the benzothiazinone core to interact with cysteine proteases, although data for a 2-phenoxy substituent is lacking.
Human Leukocyte Elastase (HLE): The oxygen-containing analogs, 4H-3,1-benzoxazin-4-ones, are known to be potent inhibitors of HLE. nih.gov However, the replacement of the ring oxygen with sulfur to form the 4H-3,1-benzothiazin-4-one scaffold generally leads to a loss of this activity for 2-amino substituted derivatives. nih.gov This is attributed to the greater chemical stability of the benzothiazinone ring. nih.gov In contrast, a 2-alkylthio-substituted derivative, 2-(dodecylthio)-4H-3,1-benzothiazin-4-one, was identified as an inhibitor of HLE, demonstrating the critical influence of the C2-substituent. nih.govnih.gov No studies have reported HLE inhibition by 2-phenoxy substituted analogs.
Herbicidal Activity Evaluation (in vitro and greenhouse studies)
While direct herbicidal testing of this compound is not documented in the reviewed literature, studies on isomeric benzothiazine structures provide a strong rationale for its potential phytotoxicity.
Phytotoxicity against Selected Weeds
Research into the development of novel herbicides has explored various benzothiazine derivatives. researchgate.net A key finding was that the introduction of a phenoxyacetyl group at the 3-position of the isomeric 2,1-benzothiazine scaffold was beneficial for improving herbicidal activity. researchgate.net
Greenhouse tests on these related compounds demonstrated promising post-emergent herbicidal effects against broadleaf weeds such as Brassica campestris (wild mustard) and Amaranthus retroflexus (redroot pigweed). researchgate.net Certain derivatives showed significant activity at application rates as low as 375 g/ha. researchgate.net Another study on (2-benzoylethen-1-ol)-containing 1,2-benzothiazine derivatives also showed good pre-emergent activity against these weeds. researchgate.net These findings suggest that the presence of a phenoxy moiety on a benzothiazine core, such as in this compound, could confer significant phytotoxic properties.
Table 2: Herbicidal Activity of Related Benzothiazine Derivatives Against Selected Weeds
| Compound Class | Weed Species | Activity Type | Application Rate | Result |
|---|---|---|---|---|
| 3-Acetyl-4-hydroxy-2,1-benzothiazines | Brassica campestris | Post-emergent | 375 g/ha | Promising Activity |
| 3-Acetyl-4-hydroxy-2,1-benzothiazines | Amaranthus retroflexus | Post-emergent | 375 g/ha | Promising Activity |
| 3-Benzoyl-4-hydroxy-1,2-benzothiazines | Brassica campestris | Pre-emergent | 187.5 g/ha | Good Activity |
| 3-Benzoyl-4-hydroxy-1,2-benzothiazines | Amaranthus retroflexus | Pre-emergent | 187.5 g/ha | Good Activity |
Data sourced from studies on structural isomers of the target compound's scaffold. researchgate.net
Elucidation of Proposed Molecular Modes of Action
The precise molecular mechanisms underlying the biological activity of this compound, particularly concerning its potential effects on plant hormone inhibition and carbon metabolism disruption, are not extensively detailed in the currently available scientific literature. However, research on analogous benzothiazine derivatives provides a foundational understanding of potential modes of action that may be relevant.
Studies on various substituted benzothiazine compounds have indicated a range of biological activities, including herbicidal effects. researchgate.netsci-hub.se The herbicidal activity of these compounds is often linked to their ability to interfere with critical physiological and biochemical processes in plants. While direct evidence for this compound is limited, the broader class of 2-aryloxy-4H-3,1-benzothiazines has been a subject of interest in the development of new herbicidal agents.
Plant Hormone Inhibition:
The structural features of this compound, particularly the aryloxyacetic acid-like moiety, suggest a potential for interaction with plant hormone pathways. For instance, synthetic auxins, a class of herbicides, often contain an aromatic ring and a carboxylic acid group (or a group that can be metabolized to one). While this compound does not possess a free carboxylic acid, its phenoxy group is a common feature in herbicides that mimic or antagonize the action of natural plant hormones like auxin. Disruption of auxin homeostasis can lead to uncontrolled and disorganized growth, ultimately causing plant death. Research into related compounds has explored their potential as inhibitors of specific enzymes involved in hormone biosynthesis or signaling.
Carbon Metabolism Disruption:
Interference with carbon metabolism is another established mode of action for many herbicides. This can involve the inhibition of key enzymes in pathways such as photosynthesis, glycolysis, or the citric acid cycle. For benzothiazine derivatives, one area of investigation has been their potential to inhibit enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). sci-hub.se HPPD is a critical enzyme in the biosynthesis of plastoquinone (B1678516) and tocopherol, which are essential for photosynthesis and antioxidant defense in plants. Inhibition of HPPD leads to a bleaching of the plant tissues due to the photodegradation of chlorophyll, followed by plant death. While specific studies on this compound as an HPPD inhibitor are not prominent, the general structural class has been explored for this activity. sci-hub.sebeilstein-journals.org
The following table summarizes the potential molecular targets for herbicidal benzothiazine derivatives based on research into analogous compounds.
| Potential Molecular Target | Biochemical Pathway | Observed Effect in Plants |
| Plant Hormone Receptors/Enzymes | Hormone Signaling/Biosynthesis | Growth abnormalities, developmental disruption |
| 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Plastoquinone & Tocopherol Biosynthesis | Bleaching of new growth, cessation of photosynthesis |
It is important to note that these proposed molecular modes of action are inferred from studies on structurally related compounds and represent areas for further specific investigation for this compound. Detailed mechanistic studies, including enzyme inhibition assays and in planta physiological experiments, would be necessary to definitively elucidate its primary mode of action.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 2-(4-chlorophenoxy)-4H-3,1-benzothiazine, and what are their respective advantages?
- Answer : Two primary methods are reported:
- Mechanochemical synthesis : Utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine under solvent-free conditions, enabling rapid cyclization with high atom economy .
- Multi-component reactions : The Passerini/Staudinger/aza-Wittig sequence allows modular substitution at the 2- and 4-positions, ideal for introducing diverse functional groups (e.g., aryloxy or sulfanyl) .
- Key considerations : Mechanochemistry reduces solvent waste, while multi-step sequences enable precise structural diversification.
Q. How is the structural elucidation of this compound typically performed in academic research?
- Answer : A combination of techniques is employed:
- X-ray crystallography : Resolves bond lengths, angles, and crystal packing, as demonstrated in studies reporting mean C–C bond deviations of 0.004 Å and R factors < 0.06 .
- Spectroscopy : High-resolution NMR identifies substituent patterns, though overlapping signals (e.g., C4/C6 carbons) may require 2D experiments (HSQC, HMBC) . IR spectroscopy confirms functional groups like carbonyls (e.g., 192.6 ppm for CHO) .
Advanced Research Questions
Q. What strategies are recommended to address discrepancies in spectroscopic data (e.g., NMR signal overlap) observed in 4H-3,1-benzothiazine derivatives?
- Answer :
- Experimental : Use deuterated solvents or variable-temperature NMR to separate unresolved signals . For example, unresolved aromatic protons in 3,1-benzothiazines often require COSY or NOESY for assignment.
- Computational : Density functional theory (DFT) simulations predict chemical shifts, aiding in signal assignment. Studies on 4-chloro-substituted analogs show <5% deviation between experimental and calculated shifts .
Q. How can regioselectivity be controlled during the introduction of substituents into the 4H-3,1-benzothiazine core?
- Answer : Regioselectivity depends on:
- Electron-directing groups : Electron-withdrawing substituents (e.g., halomethylidene) at position 4 direct nucleophilic attack to the 2-position, as shown in Kobayashi et al.’s work .
- Catalysis : Lewis acids (e.g., ZnCl₂) enhance selectivity during cyclization steps. For example, Ding et al. achieved >90% regioselectivity in aza-Wittig reactions using tailored phosphazene intermediates .
Q. What mechanistic insights explain the efficiency of aza-Wittig reactions in constructing the 4H-3,1-benzothiazine scaffold?
- Answer : The aza-Wittig reaction proceeds via a phosphazene intermediate, which facilitates imine bond formation. Key steps include:
- Staudinger step : Triphenylphosphine reacts with azides to form iminophosphoranes.
- Cyclization : Nucleophilic substitution at the 4-position is rate-determining. Electron-deficient aryl groups accelerate this step by stabilizing transition states, as shown in multi-gram syntheses with 85–92% yields .
Q. In crystallographic studies of this compound, what challenges arise in determining hydrogen bonding patterns, and how are they resolved?
- Answer : Challenges include low electron density for hydrogen atoms and disorder in aromatic systems. Solutions involve:
- Low-temperature data collection : At 123 K, thermal motion is minimized, improving resolution (e.g., R factor = 0.054 in Siddiqui et al.’s study) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds) to validate hydrogen bonding networks .
Methodological Notes
- Synthetic Optimization : Mechanochemical methods (e.g., ball milling) reduce reaction times to 1–2 hours compared to traditional reflux (6–12 hours) .
- Data Validation : Cross-reference crystallographic data with Cambridge Structural Database entries to confirm structural uniqueness .
- Contradiction Resolution : Conflicting NMR data may arise from tautomerism; use dynamic NMR or deuterium exchange experiments to identify equilibrium states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
